molecular formula C21H19BrO6 B2365199 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-21-5

2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2365199
CAS No.: 300557-21-5
M. Wt: 447.281
InChI Key: GXDCGQYSVRTWPQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (hereafter referred to as Compound A) is a synthetic benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a 2-(4-bromophenyl)-2-oxoethoxy group and at position 3 with a 2-methoxyethyl carboxylate ester. Its molecular formula is C₂₁H₁₉BrO₆, with a molecular weight of 453.28 g/mol.

Properties

IUPAC Name

2-methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-13-20(21(24)26-10-9-25-2)17-11-16(7-8-19(17)28-13)27-12-18(23)14-3-5-15(22)6-4-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCGQYSVRTWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrO6C_{21}H_{19}BrO_6, with a molecular weight of approximately 427.28 g/mol. The structure features a benzofuran core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it was tested against various cancer cell lines, including HCT116, a human colorectal cancer cell line. The compound demonstrated an IC50 value of 95.2 µg/mL , indicating its effectiveness in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity Data

Cell LineIC50 (µg/mL)Reference
HCT11695.2
A54920.46 ± 8.63
NCI-H35816.00 ± 9.38

The mechanism through which This compound exerts its antitumor effects appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. The compound's interaction with DNA, particularly through binding within the minor groove, has been noted as a potential pathway for its cytotoxic effects.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising results in antimicrobial assays. It was evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution methods.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus≤32 µg/mL
Escherichia coli≤64 µg/mL

Case Studies

A notable case study involved the testing of this compound in both 2D and 3D cell culture systems to assess its cytotoxicity and efficacy against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that while the compound was effective in reducing cell viability in both formats, it exhibited higher potency in the 2D assays , suggesting further exploration into its formulation could enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Analogs

The following compounds share structural similarities with Compound A , differing primarily in substituents, ester groups, or halogen atoms. These modifications influence physicochemical properties and biological activity.

Table 1: Key Structural Analogs of Compound A
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Notable Properties/Activity Reference
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₇BrO₅ 417.25 Ethyl ester (vs. 2-methoxyethyl ester) Higher logP (lipophilicity)
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₇BrCl₂O₅ 485.96 6-bromo; dichlorophenyl methoxy Increased steric hindrance
2-Methoxyethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉ClO₆ 402.83 4-Chlorobenzoyloxy (vs. oxoethoxy) Altered electronic effects
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 497.31 6-bromo; 4-fluorophenyl; phenyl at C2 Enhanced metabolic stability
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran C₁₈H₁₅BrFO₂S 408.28 Sulfinyl group; 7-methyl; 4-fluorophenyl Antifungal/antimicrobial activity

Analysis of Structural and Functional Differences

(1) Ester Group Variations
  • Ethyl vs. 2-Methoxyethyl Ester: The ethyl ester analog (Table 1, Row 1) has a lower molecular weight (417.25 vs. 453.28 g/mol) and higher lipophilicity (logP ~3.2 vs. The 2-methoxyethyl group in Compound A may enhance water solubility due to its ether oxygen, favoring pharmacokinetic profiles.
(2) Halogen and Substituent Effects
  • Bromine vs.
  • Dichlorophenyl Methoxy Group (Table 1, Row 2): The 2,6-dichlorophenyl substituent introduces steric bulk, which may hinder rotational freedom and reduce receptor binding efficiency compared to the linear 4-bromophenyl group in Compound A .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties
Property Compound A Ethyl Ester Analog (Row 1) Dichlorophenyl Analog (Row 2) Sulfinyl Analog (Row 5)
Molecular Weight (g/mol) 453.28 417.25 485.96 408.28
logP (Predicted) ~2.8 ~3.2 ~4.1 ~3.5
Hydrogen Bond Acceptors 6 5 5 3
Polar Surface Area (Ų) ~85 ~75 ~70 ~45

    Preparation Methods

    Microwave vs. Conventional Heating

    Comparative studies reveal that microwave irradiation reduces cyclization time from 3 hours to 5 minutes while improving yields (95% vs. 70%). The enhanced efficiency is attributed to uniform heating and reduced side reactions.

    Solvent Effects in Etherification

    Polar aprotic solvents like dimethylformamide (DMF) accelerate the etherification step but risk ester hydrolysis. Acetone balances reactivity and stability, achieving an 85% yield without compromising the ester.

    Analytical Characterization

    The final product is validated using spectroscopic methods:

    • ¹H NMR (CDCl₃) : δ 2.60 (s, 3H, -CH₃), 3.95–4.00 (s, 6H, -OCH₃), 6.98–7.09 (m, 4H, aromatic).
    • IR (KBr) : 1702 cm⁻¹ (C=O ester), 1623 cm⁻¹ (C=O ketone).
    • Mass Spec : m/z 447.3 [M+H]⁺, consistent with the molecular formula C₂₁H₁₉BrO₆.

    Challenges and Alternative Routes

    Direct Esterification Early in Synthesis

    Introducing the 2-methoxyethyl group prior to cyclization was attempted but led to lower yields (≤60%) due to steric hindrance during ring formation.

    Protecting Group Strategies

    Temporary protection of the 5-hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevented unwanted side reactions during methylation but added two extra steps, reducing overall efficiency.

    Q & A

    Q. Optimization Parameters :

    • Temperature : 60–80°C for bromination to minimize side reactions .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

    Basic: Which spectroscopic techniques are essential for structural confirmation?

    Answer:

    • ¹H/¹³C NMR : Key peaks include:
      • Aromatic protons : δ 7.2–8.1 ppm (4-bromophenyl and benzofuran rings) .
      • Methoxyethyl group : δ 3.3–4.5 ppm (OCH₂CH₂OCH₃) .
    • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (ketone C=O) .
    • Mass Spectrometry : Molecular ion peak at m/z ~477.3 (consistent with molecular formula C₂₂H₂₀BrO₇) .

    Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?

    Answer:
    Structure-Activity Relationship (SAR) Insights :

    Modification Impact on Activity Reference
    4-Bromophenyl group Enhances lipophilicity and target binding (e.g., kinase inhibition) .
    Methoxyethyl ester Improves metabolic stability compared to methyl/ethyl esters .
    Benzofuran core Essential for π-π stacking with aromatic residues in target proteins .

    Example : Replacing bromine with chlorine reduces antibacterial potency by 40% in S. aureus models due to lower electrophilicity .

    Advanced: How can contradictions in reported biological activities be resolved?

    Answer:
    Contradictions often arise from:

    • Experimental Variables :
      • Cell Line Specificity : Activity against HeLa cells may not translate to MCF-7 due to differential receptor expression .
      • Concentration Ranges : EC₅₀ values vary with assay protocols (e.g., 10 μM vs. 50 μM) .
    • Structural Variants : Impurities (<5%) or uncharacterized regioisomers (e.g., 5- vs. 6-substituted benzofurans) skew results .

    Q. Methodological Resolution :

    • Dose-Response Curves : Use standardized concentrations across cell lines .
    • HPLC-Purity Validation : Ensure >98% purity before biological testing .

    Advanced: What mechanistic hypotheses explain its biological activity?

    Answer:
    Proposed mechanisms include:

    • Enzyme Inhibition :
      • Kinase Inhibition : Competitive binding to ATP pockets (IC₅₀ = 2.1 μM in tyrosine kinase assays) .
      • Cytochrome P450 Interaction : Metabolized to reactive intermediates, inducing oxidative stress in cancer cells .
    • Receptor Modulation :
      • GPCR Antagonism : Blocks serotonin receptors (5-HT₂A) in neuronal models, supported by radioligand displacement assays .

    Q. Validation Tools :

    • Molecular Docking : Predict binding affinity with targets (e.g., AutoDock Vina) .
    • Knockout Models : Assess activity in CYP3A4-null cell lines to confirm metabolic pathways .

    Advanced: How can researchers design analogs to improve solubility without compromising activity?

    Answer:
    Strategies :

    PEGylation : Replace methoxyethyl with polyethylene glycol (PEG) chains to enhance aqueous solubility .

    Prodrug Approach : Introduce hydrolyzable groups (e.g., phosphate esters) activated in target tissues .

    Q. Case Study :

    • Analog : 2-Hydroxyethyl ester derivative shows 30% higher solubility (logP reduced from 3.2 to 2.8) but retains 85% kinase inhibition .

    Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

    Answer:
    Challenges :

    • Matrix Interference : Serum albumin binds to the compound, reducing LC-MS/MS sensitivity .
    • Degradation : Photoisomerization under UV light alters chromatographic retention times .

    Q. Solutions :

    • Sample Preparation : Solid-phase extraction (C18 columns) with 0.1% formic acid improves recovery .
    • Stability Studies : Store samples at -80°C in amber vials to prevent degradation .

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